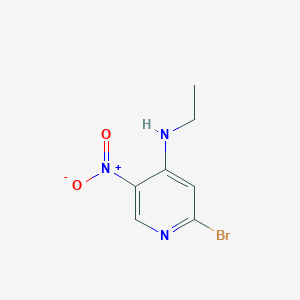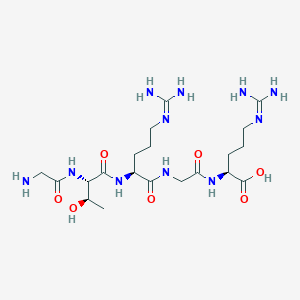![molecular formula C12H14BrNS B12602027 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide CAS No. 647843-15-0](/img/structure/B12602027.png)
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide is a chemical compound known for its unique structure and properties It consists of a thiolan-1-ium core with a 4-cyanophenylmethyl substituent and a bromide counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide typically involves the reaction of 4-cyanobenzyl chloride with thiolane in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions often include:
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide.
Temperature: Moderate temperatures ranging from 25°C to 60°C.
Catalysts: Bases such as triethylamine or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions: 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiolan-1-ium derivatives.
科学的研究の応用
1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
類似化合物との比較
- 1-[(4-Cyanophenyl)methyl]pyridinium bromide
- 1-[(4-Cyanophenyl)methyl]imidazolium bromide
- 1-[(4-Cyanophenyl)methyl]pyrrolidinium bromide
Comparison: 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide is unique due to its thiolan-1-ium core, which imparts distinct chemical and physical properties compared to its analogs. The presence of the sulfur atom in the thiolan ring enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various applications.
特性
CAS番号 |
647843-15-0 |
|---|---|
分子式 |
C12H14BrNS |
分子量 |
284.22 g/mol |
IUPAC名 |
4-(thiolan-1-ium-1-ylmethyl)benzonitrile;bromide |
InChI |
InChI=1S/C12H14NS.BrH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-8,10H2;1H/q+1;/p-1 |
InChIキー |
ROKFRMDNADMKHE-UHFFFAOYSA-M |
正規SMILES |
C1CC[S+](C1)CC2=CC=C(C=C2)C#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)
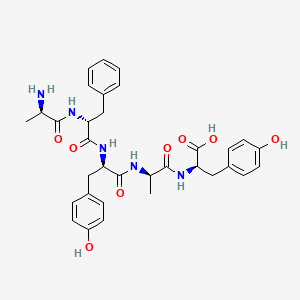
![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)
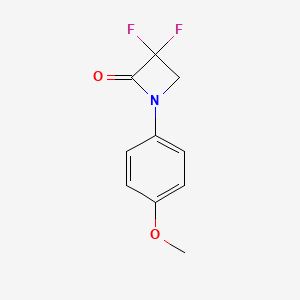
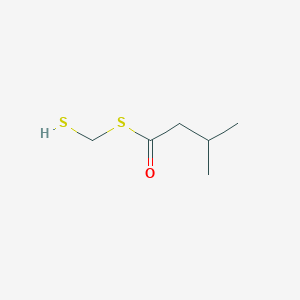

![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
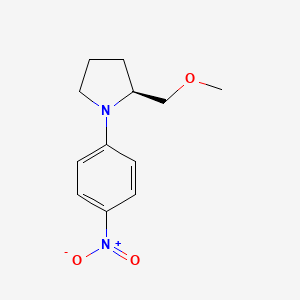
![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)
